
tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a sulfonamide group, and a pyrrole ring
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate include:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also contains a tert-butyl ester group but lacks the sulfonamide and pyrrole functionalities.
tert-Butyl 3-(2-hydroxyethyl)-4-methylphenylsulfonamide: This compound contains the sulfonamide group but lacks the pyrrole ring.
Eigenschaften
Molekularformel |
C19H28N2O5S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
tert-butyl 3-[[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5S/c1-15-5-7-17(8-6-15)27(24,25)21(11-12-22)14-16-9-10-20(13-16)18(23)26-19(2,3)4/h5-9,22H,10-14H2,1-4H3 |
InChI-Schlüssel |
ZTBZGUJDOHAQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)
![(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B12313139.png)

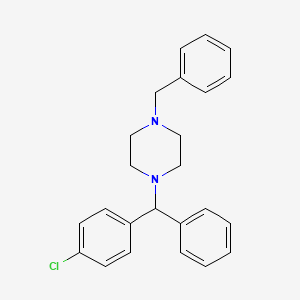
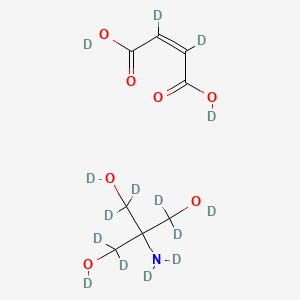
![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
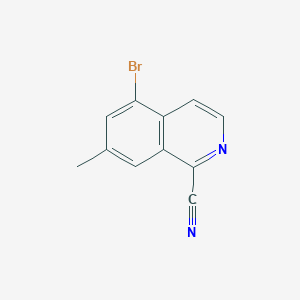
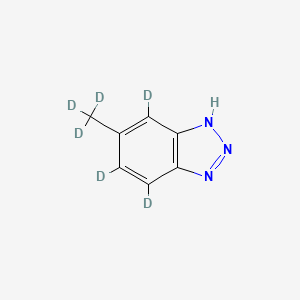
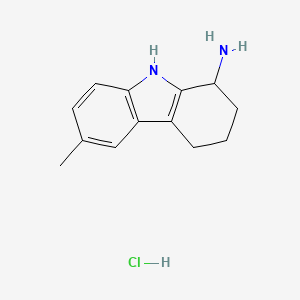

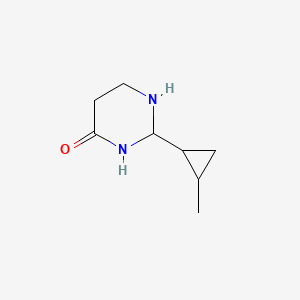

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
